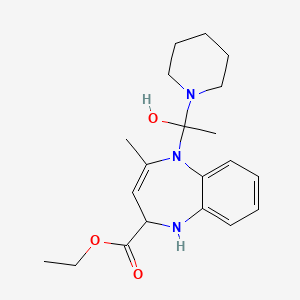
Nonapotassium hydrogen (((phosphonomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NONAPOTASSIUM HYDROGEN [[(PHOSPHONOMETHYL)IMINO]BIS[ETHANE-2,1-DIYLNITRILOBIS(METHYLENE)]]TETRAKISPHOSPHONATE is a complex chemical compound with the molecular formula C9H28N3O15P5.9K and a molecular weight of 916.01. This compound is known for its unique structure, which includes multiple phosphonate groups, making it highly relevant in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NONAPOTASSIUM HYDROGEN [[(PHOSPHONOMETHYL)IMINO]BIS[ETHANE-2,1-DIYLNITRILOBIS(METHYLENE)]]TETRAKISPHOSPHONATE typically involves the reaction of phosphonomethylated amines with potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed under controlled conditions. The process may involve multiple steps, including purification and crystallization, to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
NONAPOTASSIUM HYDROGEN [[(PHOSPHONOMETHYL)IMINO]BIS[ETHANE-2,1-DIYLNITRILOBIS(METHYLENE)]]TETRAKISPHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, although this is less common due to the stability of the phosphonate groups.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state compounds, while substitution reactions can yield a variety of substituted phosphonates.
Applications De Recherche Scientifique
NONAPOTASSIUM HYDROGEN [[(PHOSPHONOMETHYL)IMINO]BIS[ETHANE-2,1-DIYLNITRILOBIS(METHYLENE)]]TETRAKISPHOSPHONATE has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some processes.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving abnormal phosphate metabolism.
Industry: The compound is used in the production of specialized materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of NONAPOTASSIUM HYDROGEN [[(PHOSPHONOMETHYL)IMINO]BIS[ETHANE-2,1-DIYLNITRILOBIS(METHYLENE)]]TETRAKISPHOSPHONATE involves its interaction with molecular targets such as enzymes and receptors. The phosphonate groups in the compound can bind to metal ions and other active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- NONAPOTASSIUM HYDROGEN [[(PHOSPHONOMETHYL)IMINO]BIS[ETHANE-2,1-DIYLNITRILOBIS(METHYLENE)]]TETRAKISPHOSPHONATE
- NONAPOTASSIUM [[(PHOSPHONOMETHYL)IMINO]BIS[ETHANE-2,1-DIYLNITRILOBIS(METHYLENE)]]TETRAKISPHOSPHONATE
- NONAPOTASSIUM [[(PHOSPHONOMETHYL)IMINO]BIS[ETHANE-2,1-DIYLNITRILOBIS(METHYLENE)]]TETRAKISPHOSPHONATE
Uniqueness
The uniqueness of NONAPOTASSIUM HYDROGEN [[(PHOSPHONOMETHYL)IMINO]BIS[ETHANE-2,1-DIYLNITRILOBIS(METHYLENE)]]TETRAKISPHOSPHONATE lies in its multiple phosphonate groups, which provide it with distinct chemical properties and reactivity. This makes it particularly useful in applications where strong binding to metal ions and other active sites is required.
Propriétés
Numéro CAS |
93919-68-7 |
|---|---|
Formule moléculaire |
C9H19K9N3O15P5 |
Poids moléculaire |
916.01 g/mol |
Nom IUPAC |
nonapotassium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine;hydron |
InChI |
InChI=1S/C9H28N3O15P5.9K/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;;;;/q;9*+1/p-9 |
Clé InChI |
NPAIWIGEQWKJSF-UHFFFAOYSA-E |
SMILES canonique |
[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


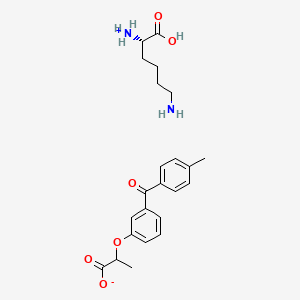
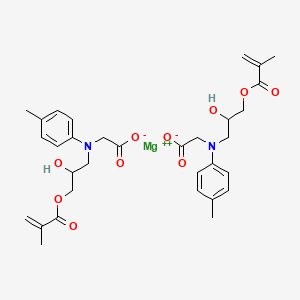
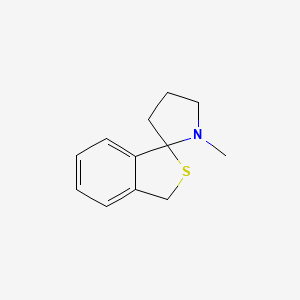
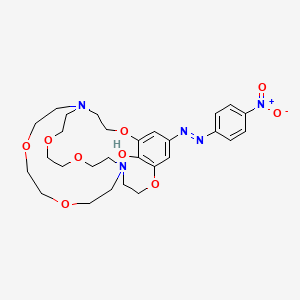
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
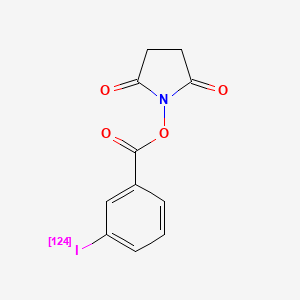

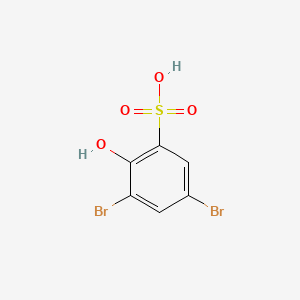
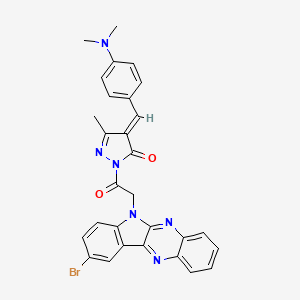
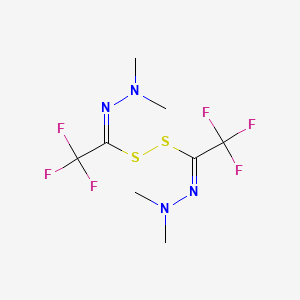

![2-methyl-5-[3-(4-methylpiperazin-1-yl)propyl]-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride](/img/structure/B15184797.png)

